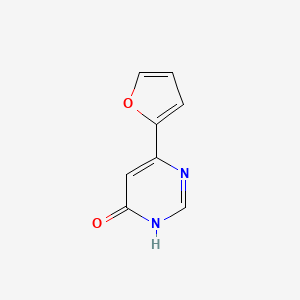
6-(Furan-2-yl)pyrimidin-4-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(Furan-2-yl)pyrimidin-4-ol is a heterocyclic compound that features both furan and pyrimidine rings The furan ring is a five-membered aromatic ring containing one oxygen atom, while the pyrimidine ring is a six-membered aromatic ring containing two nitrogen atoms
Mechanism of Action
Target of Action
It’s known that pyrimidine derivatives, including those with a furan ring, have shown promising anticancer activity . They exert their anticancer potential through different action mechanisms, one of which is inhibiting protein kinases . Protein kinases are essential enzymes for controlling cell growth, differentiation, migration, and metabolism .
Mode of Action
It’s known that pyrimidine derivatives can inhibit protein kinases . Protein kinases stimulate phosphate transfer from ATP to amino acids tyrosine, serine, and/or threonine residues in protein substrates . By inhibiting these enzymes, pyrimidine derivatives can disrupt cellular signaling processes, potentially leading to the inhibition of cancer cell growth and proliferation .
Biochemical Pathways
Given its potential role as a protein kinase inhibitor, it may affect various signaling pathways involved in cell growth, differentiation, migration, and metabolism .
Result of Action
It’s known that pyrimidine derivatives can exhibit anticancer activity . They can inhibit protein kinases, disrupting cellular signaling processes and potentially leading to the inhibition of cancer cell growth and proliferation .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-(Furan-2-yl)pyrimidin-4-ol typically involves the condensation of a furan derivative with a pyrimidine precursor. One common method is the reaction of 2-furylamine with a pyrimidine-4-one derivative under acidic or basic conditions. The reaction can be catalyzed by acids such as hydrochloric acid or bases like sodium hydroxide, depending on the specific synthetic route chosen .
Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods often utilize optimized reaction conditions to maximize yield and purity. The use of automated reactors and advanced purification techniques, such as crystallization and chromatography, ensures the efficient production of high-quality compounds .
Chemical Reactions Analysis
Types of Reactions: 6-(Furan-2-yl)pyrimidin-4-ol undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The pyrimidine ring can be reduced to form dihydropyrimidine derivatives.
Substitution: Both the furan and pyrimidine rings can undergo substitution reactions with electrophiles or nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are commonly employed.
Major Products:
Oxidation: Furan-2,3-dione derivatives.
Reduction: Dihydropyrimidine derivatives.
Substitution: Various substituted furan and pyrimidine derivatives.
Scientific Research Applications
6-(Furan-2-yl)pyrimidin-4-ol has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is used in the study of enzyme inhibitors and receptor ligands.
Medicine: The compound has potential therapeutic applications, including anticancer, antiviral, and antimicrobial activities.
Comparison with Similar Compounds
- 6-Amino-2-(furan-2-yl)pyrimidin-4-ol
- Pyrazolo[3,4-d]pyrimidine derivatives
- Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives
Comparison: 6-(Furan-2-yl)pyrimidin-4-ol is unique due to its specific combination of furan and pyrimidine rings, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable scaffold for drug discovery and materials science .
Properties
IUPAC Name |
4-(furan-2-yl)-1H-pyrimidin-6-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O2/c11-8-4-6(9-5-10-8)7-2-1-3-12-7/h1-5H,(H,9,10,11) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJYSHWWASHJJSL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=CC(=O)NC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![9-(2-fluorophenyl)-2-(4-methylphenyl)-4H,5H,6H,7H,8H,9H-[1,2,4]triazolo[3,2-b]quinazolin-8-one](/img/structure/B2759806.png)
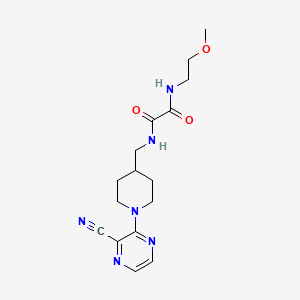
![5-[(4-Hydroxy-3-methylphenyl)methylidene]-1,3-dimethyl-1,3-diazinane-2,4,6-trione](/img/structure/B2759810.png)
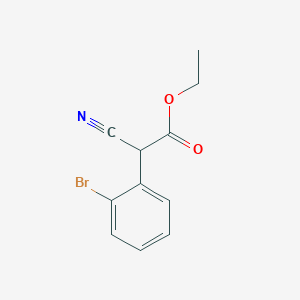
![3-Nitro-8-fluoroimidazo[1,2-a]pyridine](/img/structure/B2759814.png)
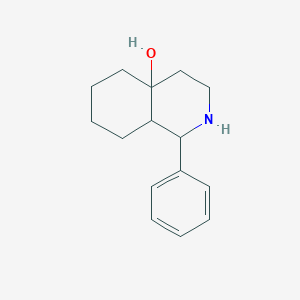
![2-(7-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)-N-(thiazol-2-yl)acetamide](/img/structure/B2759816.png)
![1,5-Dimethyl-3-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)-1h-pyrazol-4-amine hydrochloride](/img/structure/B2759819.png)
![3-(4-ethoxyphenyl)-6,8-difluoro-1-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2759821.png)
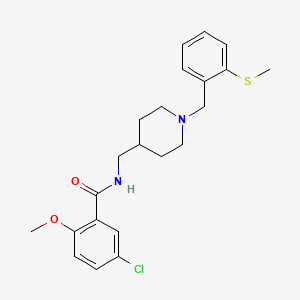
![N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]propane-1-sulfonamide](/img/structure/B2759824.png)
![N-(3-bromophenyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamide](/img/structure/B2759825.png)
![N-(4,7-dimethyl-1,3-benzothiazol-2-yl)-1,4-dimethyl-N-[2-(morpholin-4-yl)ethyl]-1H-pyrazole-3-carboxamide hydrochloride](/img/structure/B2759826.png)
![N-(4-(methoxymethyl)-2-oxo-1,2-dihydroquinolin-7-yl)-2-(5-oxo-2,3,5,6,7,8-hexahydrocyclopenta[d]thiazolo[3,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2759827.png)
